1-Acetyl-L-prolyl-L-leucylglycinamide
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Overview
Description
1-Acetyl-L-prolyl-L-leucylglycinamide is a synthetic peptide compound with the molecular formula C17H28N4O6 It is a derivative of L-proline and L-leucine, two naturally occurring amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-L-prolyl-L-leucylglycinamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-L-prolyl-L-leucylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or acetyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or reduced amide forms .
Scientific Research Applications
1-Acetyl-L-prolyl-L-leucylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for potential therapeutic applications, including as a modulator of enzyme activity.
Mechanism of Action
The mechanism of action of 1-Acetyl-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
L-Prolyl-L-leucylglycinamide: A closely related peptide with similar structural features.
Oxytocin: A peptide hormone with a similar amino acid sequence but different biological activity.
Larazotide: A synthetic peptide used as a tight junction regulator in medical applications.
Uniqueness: 1-Acetyl-L-prolyl-L-leucylglycinamide is unique due to its specific acetylation and peptide sequence, which confer distinct chemical and biological properties. Its ability to modulate enzyme activity and interact with molecular targets sets it apart from other similar compounds .
Properties
CAS No. |
54794-19-3 |
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Molecular Formula |
C15H26N4O4 |
Molecular Weight |
326.39 g/mol |
IUPAC Name |
(2S)-1-acetyl-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H26N4O4/c1-9(2)7-11(14(22)17-8-13(16)21)18-15(23)12-5-4-6-19(12)10(3)20/h9,11-12H,4-8H2,1-3H3,(H2,16,21)(H,17,22)(H,18,23)/t11-,12-/m0/s1 |
InChI Key |
FUGKHIUPUGPXSV-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C |
Origin of Product |
United States |
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